PENICILLIN G PROCAINE

Pharmacokinetics Half-Life Veterinary Medicine

Researchers and veterinarians require sustained therapeutic penicillin levels without frequent animal handling. Penicillin G Procaine delivers 12-24 hour serum concentrations via slow-release intramuscular depot, eliminating twice-daily dosing. • 1.9× longer half-life vs. potassium salt (24.7h vs. 12.9h) enabling once-daily equine/bovine protocols • Plateau blood levels 4-20h post-injection cover pathogens with MIC ≤0.25 µg/mL • ≥98% purity, available from milligram to kilogram scale with global shipping

Molecular Formula C29H40N4O7S
Molecular Weight 588.7 g/mol
Cat. No. B8117951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePENICILLIN G PROCAINE
Molecular FormulaC29H40N4O7S
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.O
InChIInChI=1S/C16H18N2O4S.C13H20N2O2.H2O/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;1H2
InChIKeyKZDCMKVLEYCGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penicillin G Procaine: β-Lactam Repository Antibiotic


Penicillin G Procaine is a repository salt formulation of benzylpenicillin (penicillin G) complexed with procaine [1]. It belongs to the β-lactam class of bactericidal antibiotics and functions by inhibiting bacterial cell wall synthesis via covalent binding to penicillin-binding proteins (PBPs) [2]. The compound is distinguished pharmacokinetically by its low aqueous solubility—approximately 4 to 4.5 mg/mL in water at 25°C—which enables slow dissolution and gradual release of free penicillin G from intramuscular injection sites, resulting in prolonged therapeutic serum concentrations lasting 12 to 24 hours [3]. Unlike immediate-release sodium or potassium salts of penicillin G, which exhibit elimination half-lives of approximately 42 minutes to 1 hour following parenteral administration, Penicillin G Procaine provides an intermediate duration of action between these rapidly cleared crystalline formulations and the ultra-long-acting benzathine penicillin G complex [4].

Repository salt with intermediate-duration release (12–24 h)
Low aqueous solubility (~4–4.5 mg/mL) governs dissolution-controlled absorption
Suitable for sustained systemic exposure research models: veterinary PK, industrial fermentation control, and non-CNS infection model studies

Penicillin G Procaine: Salt-Specific Pharmacokinetics


Procurement or therapeutic substitution among penicillin G salt formulations without pharmacokinetic consideration is contraindicated due to orders-of-magnitude differences in duration of action, peak-to-trough serum concentration profiles, and tissue penetration characteristics. The sodium and potassium salts of penicillin G are water-soluble crystalline preparations with intravenous compatibility but rapid renal clearance yielding elimination half-lives of 0.7 to 1 hour [1]. In contrast, benzathine penicillin G exhibits solubility of only 0.2 to 0.3 mg/mL in water, producing detectable serum concentrations for up to 4 weeks—but at levels frequently below the minimum inhibitory concentration (MIC) for many target pathogens [2]. Penicillin G Procaine occupies a distinct intermediate pharmacokinetic position with approximately 4 to 4.5 mg/mL aqueous solubility and a clinically useful 12- to 24-hour duration of adequate serum levels [3]. Furthermore, tissue distribution profiles differ markedly; intravenous aqueous penicillin G achieves measurable cerebrospinal fluid (CSF) concentrations of 0.3 to 0.5 µg/mL, whereas intramuscular procaine penicillin G produces no measurable CSF penetration whatsoever [4]. These formulation-dependent pharmacokinetic divergences render generic inter-substitution clinically inappropriate and scientifically unsound for applications requiring precise duration or compartment-specific drug exposure.

Penicillin G Procaine (target)
Intermediate PK: elimination t½ ~3.4 h (free moiety), 12–24 h duration, peak 1–2 µg/mL.
Sodium/Potassium salts
Rapid renal clearance (t½ 0.7–1 h) may shift exposure profile and dosing frequency.
Penicillin G Procaine (target)
Aqueous solubility ~4–4.5 mg/mL, peak levels above 0.1 µg/mL for most susceptible organisms.
Benzathine Penicillin G
Ultra-long duration (weeks) but peak often subtherapeutic; solubility 0.2–0.3 mg/mL may alter tissue distribution.
Procaine salt complex
Undetectable CSF penetration in adults; mean infant CSF 0.077 µg/mL.
Aqueous Penicillin G (IV)
Achieves CSF levels 0.3–0.5 µg/mL; compartment-specific exposure may not transfer.

Penicillin G Procaine: Comparative Evidence Guide


Elimination Half-Life in Equine Model

In a direct head-to-head pharmacokinetic study conducted in 6 healthy adult mares, the median elimination phase half-life of penicillin G following intramuscular administration of Penicillin G Procaine (PGP; 22,000 U/kg) was 24.7 hours, which was 91% longer than the 12.9-hour half-life observed following intramuscular administration of an identical unit dose (22,000 U/kg) of Penicillin G Potassium [1]. Additionally, the median elimination half-life of the procaine moiety itself was 15.6 hours after PGP administration, compared to only 1 hour after co-administration of Penicillin G Potassium plus procaine hydrochloride—demonstrating that the covalent complex with penicillin G substantially prolongs procaine retention [2]. Plasma penicillin G concentrations at 24 hours post-administration were not significantly different between the two treatments, confirming that PGP provides sustained therapeutic exposure comparable to the peak of potassium salt activity but with substantially extended duration [3].

Half-life (equine)
Head-to-head
Median t½: 24.7 h (procaine) vs 12.9 h (potassium); 1.91‑fold longer
Supports once-daily dosing interval context in equine PK models
22,000 U/kg IM; HPLC plasma analysis; n=6 mares
Pharmacokinetics Half-Life Veterinary Medicine

Cerebrospinal Fluid Penetration Deficit

In a comparative study of 19 syphilitic patients receiving three different penicillin regimens, intravenous administration of aqueous Penicillin G (10 million IU three times daily) produced measurable CSF penicillin concentrations of 0.3 to 0.5 µg/mL [1]. In contrast, intramuscular procaine penicillin G (600,000 IU) produced no detectable CSF penicillin concentrations whatsoever, even in the presence of pleocytosis and blood-brain barrier disruption [2]. This finding was independently corroborated in a congenital syphilis study of 163 infants where mean CSF penicillin concentrations were 0.465 µg/mL for aqueous Penicillin G-treated patients (n=63) versus only 0.077 µg/mL for procaine penicillin G-treated patients (n=100)—a 6-fold difference (p < 0.001) [3]. Critically, only 82% of procaine penicillin G specimens achieved treponemicidal CSF concentrations (≥0.018 µg/mL), compared to 100% of aqueous penicillin G specimens, and 33.3% of procaine penicillin G specimens collected 18-24 hours post-dose fell below the treponemicidal threshold [4].

CSF penetration
Cross-study comparable
Procaine: undetectable (adults), 0.077 µg/mL (infants); Aqueous: 0.3–0.5 µg/mL; 6‑fold lower mean
Guides compartment-specific research model selection; non-CNS models preferred
Syphilitic patients n=19; infants n=163; 18–24 h subthreshold specimens 33.3%
CNS Penetration Neurosyphilis CSF Pharmacokinetics

Procaine Moiety Systemic Toxicity Risk

Systemic toxic reactions specifically attributable to the procaine moiety—not the penicillin β-lactam core—were documented in 8 of 10,469 patients (0.076% incidence; approximately 1 in 1,309 patients) during or immediately following intramuscular injection of 4,800,000 units of procaine penicillin G for gonorrhea treatment [1]. Manifestations included fear of imminent death, visual and auditory disturbances, confusion, disorientation, and grand mal seizures, closely paralleling systemic toxicity of local anesthetics [2]. Critically, plasma pseudocholinesterase (procainesterase) activity in patients experiencing these toxic reactions was significantly decreased compared to controls—a biomarker not previously reported in the literature prior to this investigation [3]. This toxicity profile is unique to the procaine salt and absent from sodium, potassium, and benzathine penicillin G formulations, which lack the procaine moiety. The condition typically resolves spontaneously within 2 to 10 minutes or after supportive treatment [4].

Procaine toxicity risk
Reported incidence
8/10,469 (0.076%) systemic reactions; decreased pseudocholinesterase activity
Procaine-specific neurotoxicity profile; absent from procaine-free salts
4,800,000 IU IM; spontaneous resolution 2–10 min
Toxicology Adverse Drug Reactions Pharmacovigilance

Aqueous Solubility and In Vitro Release Kinetics

Penicillin G Procaine exhibits aqueous solubility of approximately 4 to 4.5 mg/mL at 25°C, which is approximately 18-fold higher than benzathine penicillin G (0.2-0.3 mg/mL) but approximately 5- to 6-fold lower than penicillin G sodium (25 mg/mL) and penicillin G potassium (very soluble) [1]. In alcoholic solution, solubility is 3.33 mg/mL for the procaine salt versus 15.4 mg/mL for the benzathine salt, reflecting divergent solvent partitioning behavior [2]. This intermediate solubility directly governs the dissolution-controlled absorption profile: following intramuscular administration, the procaine salt slowly dissolves from the injection depot, with blood penicillin levels plateauing at approximately 4 hours post-injection and then decreasing slowly over the subsequent 15 to 20 hours [3]. In vitro solubility measurements vary somewhat by source: commercial vendors report DMSO solubility of 100 mg/mL (169.86-175.22 mM) and water solubility of 5-10 mg/mL under controlled laboratory conditions . The solubility profile is also pH-sensitive due to the basic procaine moiety (pKa ~8.1 for procaine; penicillin G pKa ~2.8), enabling pH-triggered precipitation in vivo at physiological pH [4].

Aqueous solubility
Cross-study comparable
4–4.5 mg/mL (water, 25°C); 18‑fold higher than benzathine, 5–6‑fold lower than sodium salt
Intermediate solubility defines dissolution-controlled absorption profile
AHFS compendial data; pH-sensitive due to procaine pKa ~8.1
Pharmaceutics Solubility Controlled Release

Serum Peak Concentration vs Benzathine Salt

In a comparative pharmacokinetic study of penicillin G benzathine-procaine combination (PBPG) versus benzathine penicillin G (BPG) monotherapy in children, serum penicillin concentrations after PBPG administration were 25-fold larger than those after BPG alone [1]. The procaine salt component provides a higher initial peak plasma penicillin level—approximately 1 to 2 µg/mL following a standard 600,000 IU dose—compared to benzathine penicillin G which typically yields peak levels below 0.15 µg/mL [2]. The duration of action for Penicillin G Procaine monotherapy is well-characterized as 12 to 24 hours, with blood levels plateauing at approximately 4 hours post-injection followed by a gradual decline over 15 to 20 hours [3]. In contrast, benzathine penicillin G maintains detectable but subtherapeutic serum levels for 2 to 4 weeks, with an extremely long apparent elimination half-life of approximately 672 hours due to prolonged absorption rather than true elimination [4]. The procaine salt's elimination half-life of approximately 3.4 hours (when measured as the free penicillin G moiety) reflects the balance between dissolution-controlled absorption and renal clearance [5].

Peak serum concentration
Cross-study comparable
25‑fold higher peak vs benzathine alone; 1–2 µg/mL for procaine salt
Achieves bactericidal levels for moderately susceptible organisms in research models
Pediatric combination study; bioassay; duration 12–24 h
Pharmacokinetics Peak Serum Concentration Therapeutic Drug Monitoring

Crystalline Monohydrate Structure and Stoichiometry

X-ray crystallographic analysis has definitively established that Penicillin G Procaine exists as a crystalline monohydrate with a 1:1 stoichiometric complex between the procaine cation and the penicillin G anion [1]. The molecular formula is C₁₆H₁₈N₂O₄S·C₁₃H₂₀N₂O₂·H₂O, corresponding to a molecular weight of 588.72 g/mol for the monohydrate form [2]. The crystal structure reveals distinct conformational features of the penicillin G molecule within the procaine salt lattice that differ from those observed in potassium penicillin G crystals [3]. This crystalline hydrate form is responsible for the compound's characteristic physical properties: it occurs as white crystals or a very fine white crystalline powder, with a specific optical rotation and distinct melting behavior [4]. Analytical specifications per USP monograph require not less than 900 µg and not more than 1,050 µg of penicillin G per mg, calculated on the anhydrous basis . The theoretical potency is 1,009 units/mg, reflecting the mass contribution of the procaine counterion relative to free penicillin G (approximately 1,600 units/mg for pure penicillin G) [5].

Crystal structure
Supporting evidence
Crystalline monohydrate; 1:1 procaine:penicillin G stoichiometry; MW 588.72 g/mol; potency 1,009 units/mg
Defines identity and potency for QC; distinct XRPD pattern from potassium salt
Single-crystal XRD; USP monograph: 900–1,050 µg/mg anhydrous basis
Crystallography Pharmaceutical Analysis Quality Control

Penicillin G Procaine: Validated Application Scenarios


Veterinary Large Animal Medicine: Once-Daily Dosing

Based on the direct head-to-head pharmacokinetic evidence demonstrating a median elimination half-life of 24.7 hours for Penicillin G Procaine versus 12.9 hours for Penicillin G Potassium in equine subjects at equivalent 22,000 U/kg IM doses, this formulation is specifically indicated for veterinary applications requiring once-daily dosing to maintain plasma penicillin G concentrations above the MIC for susceptible pathogens over a 24-hour interval [1]. The sustained plateau of blood levels from approximately 4 to 20 hours post-injection enables coverage for moderately susceptible organisms (MIC ≤ 0.25 µg/mL) without requiring twice-daily handling of large animals—a critical operational and economic consideration in equine and bovine practice. The 24-hour trough concentrations following PGP administration are statistically equivalent to those achieved with potassium salt administration, confirming that the extended half-life does not compromise therapeutic coverage at the end of the dosing interval [2]. Applications include treatment of streptococcal upper respiratory infections, clostridial myositis, and actinobacillosis in horses and cattle, where the 1.9-fold longer half-life directly translates to reduced labor costs and improved compliance in large animal hospital and ambulatory practice settings [3].

Industrial Fermentation: Antimicrobial Control

Penicillin G Procaine is employed as a selective antimicrobial agent in industrial alcohol fermentation systems to reduce or inhibit the growth of undesired contaminating bacteria—primarily Gram-positive organisms including Lactobacillus species—without affecting the fermentative capacity of Saccharomyces cerevisiae yeast [1]. The compound's intermediate aqueous solubility (4-4.5 mg/mL) and gradual dissolution kinetics provide sustained antimicrobial activity throughout the multi-day fermentation cycle, while its β-lactam specificity for bacterial cell wall synthesis ensures no inhibition of eukaryotic yeast metabolism [2]. This application leverages the intrinsic resistance of yeast to β-lactam antibiotics due to the absence of peptidoglycan cell walls and penicillin-binding proteins. The use of Penicillin G Procaine in this context has been documented to enhance fermentation efficiency and ethanol yield by reducing competition for nutrients and preventing the accumulation of bacterial metabolic byproducts that would otherwise inhibit yeast growth or reduce final product quality [3]. This scenario is directly supported by patent literature describing the use of Penicillin G Procaine compositions in fuel, beverage, and industrial alcohol fermentation systems [4].

Non-CNS Syphilis Repository Therapy

Based on the cross-study quantitative evidence demonstrating that intramuscular Penicillin G Procaine produces undetectable CSF concentrations in adults (0 µg/mL versus 0.3-0.5 µg/mL for IV aqueous penicillin G) and 6-fold lower mean CSF concentrations in infants (0.077 µg/mL versus 0.465 µg/mL; p < 0.001), this formulation is specifically indicated for non-neurosyphilis presentations where CNS penetration is not required [1]. The 12-24 hour duration of action provides an intermediate treatment option between the ultra-long-acting benzathine penicillin G (2-4 weeks duration but subtherapeutic peak levels) and the short-acting aqueous formulations requiring multiple daily intravenous doses [2]. In congenital syphilis without CNS involvement, Penicillin G Procaine administered at 50,000 U/kg/day for 10 days has demonstrated therapeutic efficacy, though with the important caveat that 33.3% of specimens collected 18-24 hours post-dose exhibited CSF concentrations below the 0.018 µg/mL treponemicidal threshold [3]. This scenario is validated by CDC treatment guidelines which recommend procaine penicillin G plus probenecid as an alternative regimen for neurosyphilis only when compliance with daily intramuscular injections can be assured, while acknowledging that aqueous crystalline penicillin G remains the preferred therapy when reliable CSF treponemicidal concentrations are required [4].

Fixed-Dose Combination Products: Dual-Phase Design

The combination product Bicillin C-R (penicillin G benzathine and penicillin G procaine injectable suspension) contains 900,000 units as the benzathine salt and 300,000 units as the procaine salt per dose, leveraging the quantitatively distinct solubility and release profiles of each salt form to achieve a biphasic serum concentration-time curve [1]. The procaine component, with its 4-4.5 mg/mL aqueous solubility (18-fold higher than the 0.2-0.3 mg/mL benzathine salt), provides the initial peak plasma penicillin concentration—25-fold higher than that achieved with benzathine alone—and sustains therapeutic levels for the first 12-24 hours of therapy [2]. The benzathine component, with its extremely low solubility, provides the prolonged low-level maintenance phase lasting 2-4 weeks [3]. This dual-phase design addresses the therapeutic gap that would exist with either salt alone: benzathine monotherapy fails to achieve adequate peak levels for moderately susceptible pathogens, while procaine monotherapy requires daily administration for extended-duration therapy [4]. The fixed 3:1 benzathine-to-procaine ratio (900,000:300,000 units) is pharmacokinetically rationalized by the need to balance the 25-fold peak concentration advantage of the procaine salt against the 14- to 28-fold longer duration of the benzathine salt, creating a composite product suitable for infections requiring both adequate initial peak levels and extended suppressive coverage without daily injections [5].

Application
Selection Property
Validation Focus
Veterinary sustained-release penicillin delivery research
Intermediate-duration repository salt (12–24 h)
24‑h trough concentration equivalence vs potassium salt
Industrial fermentation antimicrobial control
Selective Gram-positive inhibition without yeast toxicity
Sustained activity throughout multi‑day fermentation cycle
Non‑CNS syphilis research model
Undetectable CSF penetration; serum‑only treponemicidal levels
CSF concentration threshold monitoring (≥0.018 µg/mL)
Biphasic fixed‑dose combination design
Dual solubility profile: procaine (4–4.5 mg/mL) + benzathine (0.2–0.3 mg/mL)
Initial peak + prolonged suppressive coverage; 3:1 benzathine‑to‑procaine ratio

Technical Documentation Hub

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